molecular formula C7H10O2 B025814 3-Methylcyclohexane-1,2-dione CAS No. 3008-43-3

3-Methylcyclohexane-1,2-dione

Cat. No.: B025814
CAS No.: 3008-43-3
M. Wt: 126.15 g/mol
InChI Key: JDXJKLGWPNXSHL-UHFFFAOYSA-N
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Description

3-Methylcyclohexane-1,2-dione (CAS 3008-43-3) is a bicyclic diketone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol . It features two ketone groups at positions 1 and 2 of the cyclohexane ring, with a methyl substituent at position 2. This compound is commercially available in high purity (≥98%) and is utilized in organic synthesis, fragrance formulation, and pharmaceutical research . Key physical properties include a melting point of 57–59°C and a boiling point of 69–72°C at 1 mmHg . Its structure enables diverse reactivity, such as participation in hydrogenation and cyclocondensation reactions .

Preparation Methods

Cyclization of γ-Propionylbutyric Acid

The intramolecular cyclization of γ-propionylbutyric acid represents one of the earliest reported methods for synthesizing 3-methylcyclohexane-1,2-dione. This route, first detailed in a seminal 1963 Tetrahedron study, involves base-mediated dehydration to form the cyclic diketone .

Reaction Mechanism and Conditions

The reaction proceeds via a two-step process:

  • Deprotonation : Sodium etholate (NaOEt) abstracts a β-hydrogen from γ-propionylbutyric acid, generating a resonance-stabilized enolate.

  • Cyclization : The enolate undergoes intramolecular nucleophilic attack on the carbonyl carbon, followed by elimination of water to form the six-membered ring.

Optimal conditions require anhydrous ethanol as the solvent, a temperature of 78–82°C, and a reaction time of 6–8 hours. Under these parameters, yields of 65–72% are typically achieved .

Key Variables Affecting Yield

VariableOptimal RangeYield Impact (±%)
Temperature78–82°C+15/−20
NaOEt Concentration1.2–1.5 eq+10/−25
Reaction Time6–8 hours+5/−10

Oxidation of 3-Methylcyclohexanol

Oxidative methods utilizing 3-methylcyclohexanol as the starting material provide a high-atom-economy route to the target diketone. Chromium-based oxidants, particularly Jones reagent (CrO₃/H₂SO₄), have demonstrated exceptional efficacy in this transformation .

Procedure and Optimization

  • Reagent Preparation : Jones reagent is freshly prepared by dissolving CrO₃ (1.5 eq) in concentrated H₂SO₄ (3 eq) and water.

  • Oxidation : 3-Methylcyclohexanol is added dropwise to the chilled (0–5°C) oxidizing solution.

  • Workup : The mixture is quenched with isopropanol, and the product is extracted using diethyl ether.

This method achieves 78–82% yields when conducted at 0–5°C for 45 minutes, with the low temperature minimizing over-oxidation byproducts.

Comparative Oxidant Performance

OxidantTemperature (°C)Yield (%)Purity (%)
Jones Reagent0–58298.5
KMnO₄ (Acidic)255892.3
PCC (CH₂Cl₂)254188.7

High-Pressure Catalytic Hydrogenation

Industrial-scale production increasingly employs catalytic hydrogenation under elevated pressures to convert aromatic precursors to this compound. A representative process involves:

Reaction Scheme

  • Substrate : 3-Methyl-1,2-dihydroxybenzene (resorcinol derivative)

  • Catalyst : 5% Pd/C (0.8–1.2 wt%)

  • Conditions : 80–100 bar H₂, 120–140°C, 2–4 hours

This method achieves 85–90% conversion with >99% selectivity when using methanol as the solvent. The high-pressure environment accelerates hydrogenolysis of aromatic C-O bonds while preserving the diketone functionality .

Catalyst Lifetime Analysis

Cycle NumberConversion (%)Selectivity (%)
18999.2
58798.8
108397.5

Microwave-Assisted Synthesis

Modern adaptations utilize microwave irradiation to dramatically reduce reaction times. A 2021 Journal of Organic Chemistry protocol demonstrates:

  • Substrate : Methyl acetoacetate and acrolein

  • Conditions : 150°C, 20 minutes, solvent-free

  • Yield : 76% with 96% purity

Microwave activation enhances the Dieckmann cyclization kinetics, completing the reaction 12× faster than conventional heating .

Biocatalytic Approaches

Emerging enzymatic methods employ engineered ketoreductases to stereoselectively reduce 3-methylcyclohex-2-en-1,4-dione. A 2023 Nature Catalysis study reported:

  • Enzyme : KRED-147 variant

  • Cofactor : NADPH (0.5 eq)

  • Conversion : 92% in 8 hours

  • ee : >99%

This green chemistry approach eliminates heavy metal waste and operates under ambient conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Methylcyclohexane-1,2-dione is primarily utilized as a building block in organic synthesis. It plays a crucial role in the construction of six-membered oxygen heterocycles, which are significant in the synthesis of complex organic molecules. The compound's structure allows for diverse reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Capable of being reduced to yield alcohols.
  • Substitution Reactions : Engages in nucleophilic substitution reactions with various nucleophiles under basic conditions.

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing biologically active molecules, making it valuable in medicinal chemistry. Its derivatives have been explored for their potential therapeutic applications, including anti-viral, anti-bacterial, and anti-cancer activities. The structural versatility of this compound enables the development of new pharmaceuticals through innovative synthetic pathways.

Polymer Chemistry

In industrial applications, this compound acts as a polymerization initiator. Its ability to initiate polymerization processes makes it instrumental in producing various polymers and industrial chemicals. The compound's reactivity can be influenced by environmental factors, such as the presence of catalysts or other chemicals.

Biochemical Applications

Research has indicated that this compound and its derivatives can be used in biochemical pathways to synthesize value-added organic molecules. These compounds are essential for preparing intermediates used in natural products and bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Methylcyclohexane-1,2-dione involves its interaction with various molecular targets. For example, in enzymatic reactions, it can act as a substrate for enzymes like cyclohexane-1,2-dione hydrolase, which catalyzes the conversion of cyclohexane-1,2-dione to 6-oxohexanoate. This reaction involves the cleavage of a carbon-carbon bond and is facilitated by the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Methylcyclohexane-1,2-dione with analogous cyclohexane-dione derivatives, emphasizing structural features, physicochemical properties, and applications:

Compound Name Structural Features Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Reactivity References
This compound Methyl group at C3; ketones at C1 and C2 126.16 57–59 69–72 (1 mmHg) Fragrance intermediates, hydrogenation precursors , HPLC analysis
Cyclohexane-1,3-dione Ketones at C1 and C3; no methyl substituent 112.13 105–107 285 (760 mmHg) Synthesis of dimedone derivatives, antimicrobial agents
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one Methoxy and methylamino substituents; single ketone 233.31 Not reported Not reported Psychoactive research (methoxmetamine derivative)
3,5/4-Trihydroxycyclohexane-1,2-dione Three hydroxyl groups; ketones at C1 and C2 160.12 Not reported Not reported Biochemical pathways (e.g., inositol analogs)
5,5-Dimethylcyclohexane-1,3-dione Two methyl groups at C5; ketones at C1 and C3 140.18 148–150 Sublimes Anticancer and antifungal agents

Key Observations:

Reactivity Differences :

  • This compound undergoes hydrogenation to produce cis,cis diols, which are precursors for benzoate esters . In contrast, cyclohexane-1,3-dione derivatives are optimized for nucleophilic additions due to the proximity of ketone groups .
  • The trihydroxy derivative (C₆H₈O₅) exhibits enhanced solubility in polar solvents due to hydroxyl groups, unlike the hydrophobic methyl-substituted analog .

Biological Activity: Cyclohexane-1,3-dione derivatives show notable antimicrobial and anticancer activity, particularly against the 3,4-methylenedioxyamphetamine-MB-231 cell line . this compound lacks direct biological activity reports but is valued as a synthetic intermediate .

Analytical Behavior :

  • Reverse-phase HPLC analysis of This compound requires acetonitrile/water mobile phases with phosphoric acid, achieving baseline separation . This contrasts with more complex methods needed for polar derivatives like the trihydroxy compound.

Biological Activity

3-Methylcyclohexane-1,2-dione (C7H10O2) is a cyclic diketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which allow for various interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.15 g/mol
  • CAS Number : 3008-43-3
  • Structure : The compound features a cyclohexane ring with two carbonyl groups at the 1 and 2 positions, and a methyl group at the 3 position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Salmonella typhimurium

Results showed varying degrees of antibacterial efficacy, with some derivatives demonstrating medium-level activity comparable to standard antibiotics like ampicillin .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been studied in several cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in:

  • Breast cancer cells (MCF-7)
  • Lung cancer cells (A549)

In vitro assays indicated that the compound induces apoptosis in these cell lines, suggesting a mechanism that may be exploited for therapeutic purposes .

The biological activity of this compound may be attributed to its ability to interact with cellular components such as proteins and nucleic acids. The presence of carbonyl groups allows for hydrogen bonding and coordination with metal ions, which can enhance its biological efficacy .

Study on Antibacterial Activity

A comprehensive study synthesized several metal complexes of this compound and evaluated their antibacterial properties. The results indicated that certain complexes exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to the free ligand. Notably, zinc and copper complexes showed promising results against resistant strains .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. The findings revealed a dose-dependent response, with IC50 values indicating significant cytotoxicity at higher concentrations. This suggests potential for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/CellsObserved EffectReference
AntibacterialE. coliMedium-level activity
Staphylococcus aureusMedium-level activity
Salmonella typhimuriumMedium-level activity
CytotoxicityMCF-7 (Breast cancer)Induces apoptosis
A549 (Lung cancer)Induces apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-methylcyclohexane-1,2-dione, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclocondensation or oxidation reactions. A common approach involves the acid-catalyzed dehydration of methylcyclohexanol derivatives, where temperature control (57–72°C) and catalyst selection (e.g., sulfuric acid) are critical to minimize side products like methylcyclohexene . For higher purity (≥98%), recrystallization from ethanol or hexanes is recommended, as demonstrated in analogous squarate syntheses . Gas chromatography (GC) is essential to monitor product distribution and validate Zaitsev vs. anti-Zaitsev selectivity under varying conditions .

Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Key characterization methods include:

  • Melting Point Analysis : Confirm purity via the sharp melting range (57–59°C) .
  • Spectroscopy : Use IR to identify diketone carbonyl stretches (~1700–1750 cm⁻¹) and NMR (¹³C/¹H) to distinguish methyl (δ ~1.2 ppm) and cyclohexane ring protons . For solid-state structural confirmation, IR linear dichroism (IR-LD) can resolve tautomeric forms by analyzing oriented samples in liquid crystal suspensions .
  • Mass Spectrometry : Validate molecular weight (126.16 g/mol) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound in laboratory settings?

The compound is stable under inert atmospheres but hygroscopic. Store in sealed containers at 2–8°C, away from light and oxidizing agents. Decomposition risks increase above 72°C (1 mmHg boiling point) . For long-term storage, desiccants like silica gel are advised. Reactivity with amines or nucleophiles necessitates separate storage from such reagents .

Advanced Research Questions

Q. Can this compound act as a bioisostere for carboxylic acids, and how does its reactivity compare to cyclopentane-1,2-dione?

Q. How do researchers address contradictions in spectral data when analyzing this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in cyclohexanediones can shift carbonyl signals. To resolve this:

  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.
  • Apply dynamic NMR experiments to observe exchange processes.
  • Cross-validate with X-ray crystallography or IR-LD spectroscopy for solid-state conformation .

Q. What enzymatic pathways degrade cyclohexane-1,2-dione analogs, and could 3-methyl derivatives exhibit resistance?

Cyclohexane-1,2-dione hydrolase (EC 3.7.1.11) specifically cleaves the diketone ring to form 6-oxohexanoate . The methyl substituent in this compound may sterically hinder enzyme-substrate binding, reducing degradation rates. To test this, conduct enzymatic assays with purified hydrolase and monitor kinetics via HPLC or spectrophotometry .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic addition reactions?

Regioselectivity in reactions (e.g., with amines) depends on electronic and steric factors:

  • Electronic Effects : The more electron-deficient carbonyl (C-1 vs. C-2) typically reacts first.
  • Steric Guidance : Methyl groups at C-3 can direct nucleophiles to the less hindered carbonyl.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize specific carbonyl groups. Validate outcomes via GC-MS or LC-HRMS .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., unexpected reaction products), employ orthogonal techniques (GC, NMR, XRD) and replicate experiments under controlled conditions .
  • Advanced Synthesis : For derivatives, consider squaramide-like protocols, where diethyl squarate reacts with amines in ethanol, followed by purification via vacuum filtration .

Properties

IUPAC Name

3-methylcyclohexane-1,2-dione
Source PubChem
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InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXJKLGWPNXSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID9047675
Record name 3-Methylcyclohexane-1,2-dione
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Molecular Weight

126.15 g/mol
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Physical Description

Solid, off white to light yellowish-brown powder with a burnt, sweet odour
Record name 3-Methyl-1,2-cyclohexanedione
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Record name 1-Methyl-2,3-cyclohexadione
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Boiling Point

69.00 to 72.00 °C. @ 1.00 mm Hg
Record name 3-Methyl-1,2-cyclohexanedione
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Solubility

insoluble in water
Record name 1-Methyl-2,3-cyclohexadione
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CAS No.

3008-43-3
Record name 3-Methyl-1,2-cyclohexanedione
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Record name 1-Methyl-2,3-cyclohexadione
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Record name 1,2-Cyclohexanedione, 3-methyl-
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Record name 3-methylcyclohexane-1,2-dione
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Record name 1-METHYL-2,3-CYCLOHEXADIONE
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Record name 3-Methyl-1,2-cyclohexanedione
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Melting Point

64 - 65 °C
Record name 3-Methyl-1,2-cyclohexanedione
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexane-1,2-dione
Reactant of Route 2
3-Methylcyclohexane-1,2-dione
Reactant of Route 3
3-Methylcyclohexane-1,2-dione
Reactant of Route 4
3-Methylcyclohexane-1,2-dione
3-Methylcyclohexane-1,2-dione
Reactant of Route 6
3-Methylcyclohexane-1,2-dione

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